molecular formula C16H16N2O B13884120 1-(4-Methoxyphenyl)-2,6-dimethylbenzimidazole

1-(4-Methoxyphenyl)-2,6-dimethylbenzimidazole

Cat. No.: B13884120
M. Wt: 252.31 g/mol
InChI Key: VZIOWBXXAKYFRD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,6-dimethylbenzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 4-methoxyphenyl group and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,6-dimethylbenzimidazole typically involves the condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2,6-dimethylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-2,6-dimethylbenzimidazole has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,6-dimethylbenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-2-methylbenzimidazole
  • 1-(4-Methoxyphenyl)-5-methylbenzimidazole
  • 1-(4-Methoxyphenyl)-6-methylbenzimidazole

Comparison: 1-(4-Methoxyphenyl)-2,6-dimethylbenzimidazole is unique due to the presence of two methyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substitution patterns, it may exhibit distinct properties, such as altered binding affinity to molecular targets or different reactivity in chemical reactions. These differences highlight the importance of specific substitution patterns in determining the compound’s overall behavior and applications.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,6-dimethylbenzimidazole

InChI

InChI=1S/C16H16N2O/c1-11-4-9-15-16(10-11)18(12(2)17-15)13-5-7-14(19-3)8-6-13/h4-10H,1-3H3

InChI Key

VZIOWBXXAKYFRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2C3=CC=C(C=C3)OC)C

Origin of Product

United States

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